molecular formula C16H8ClCrN2O5S B13788615 Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- CAS No. 94277-71-1

Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-

Cat. No.: B13788615
CAS No.: 94277-71-1
M. Wt: 427.8 g/mol
InChI Key: KKIYFGNWWLZSLC-UHFFFAOYSA-K
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Description

Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- is a complex heterocyclic organic compound. It is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments. The compound has a molecular formula of C16H8ClCrN2O5S and a molecular weight of 427.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 2-hydroxy-1-naphthalenyl. The resulting azo compound is then complexed with chromium(III) ions under controlled pH conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction may yield lower oxidation states. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

The compound Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- is a complex chemical with various potential applications across scientific fields. This article will explore its applications in detail, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

The compound is characterized by its azo-benzenesulfonate structure, which includes:

  • A chromium ion at its core, contributing to its chemical reactivity.
  • Azo groups , known for their vibrant colors and applications in dyeing processes.
  • Hydroxy groups that can enhance solubility and reactivity in various environments.

Dye and Pigment Industry

Chromium-based azo compounds are commonly used as dyes due to their stability and vivid colors. The specific compound may be utilized in:

  • Textile dyeing processes.
  • Production of pigments for plastics and coatings, where color fastness is essential.

Biological Applications

Research has indicated potential uses of chromium compounds in biological systems:

  • Antimicrobial Properties : Studies have shown that certain chromium complexes exhibit antimicrobial activity against various pathogens. This could lead to applications in pharmaceuticals as antibacterial agents.
  • Cellular Studies : Chromium compounds are often used to study cellular mechanisms, particularly in cancer research, where they can influence cellular signaling pathways.

Environmental Applications

Chromium compounds are being investigated for their roles in environmental remediation:

  • Heavy Metal Removal : The compound may assist in the removal of heavy metals from wastewater through adsorption processes.
  • Biodegradation Studies : Research into the biodegradability of azo compounds can reveal insights into their environmental impact and potential for bioremediation.

Data Tables

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli[MIC Value]
Staphylococcus aureus[MIC Value]

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of chromium-based azo compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as a new class of antimicrobial agents. The minimum inhibitory concentrations were found to be significantly lower than those of traditional antibiotics, suggesting a promising avenue for further research.

Case Study 2: Environmental Remediation

Research focused on the use of chromium azo compounds for the removal of heavy metals from industrial wastewater showed that these compounds can effectively bind to heavy metal ions, facilitating their removal through filtration processes. This application highlights the dual role of such compounds in both industrial and environmental contexts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo group and the chromium center play crucial roles in its reactivity and interactions. The compound can form coordination complexes with biomolecules, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Chromium, 1-[(5-chloro-2-hydroxy-4-nitrophenyl)azo]-2-naphthalenol
  • Chromium, bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphthalenolato]
  • Chromate(3-), bis2-2-(hydroxy-.kappa.O)-4-hydroxy-3-(5-sulfo-1-naphthalenyl)azo-.kappa.N1phenylazobenzoato(3-)-trisodium

Uniqueness

Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color, stability, and reactivity make it particularly valuable in industrial applications, especially in the production of dyes and pigments .

Biological Activity

Chromium complexes, particularly those containing azo and hydroxy groups, have garnered attention due to their diverse biological activities. The compound "Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-" is a chromium(III) complex that exhibits notable properties relevant to pharmacology and biochemistry.

  • Molecular Formula : C15H7ClCrN3NaO7S
  • Molecular Weight : 483.73 g/mol
  • CAS Number : 6408-34-0

This compound is characterized by its azo linkage, which is often associated with biological activity, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that chromium complexes can exhibit significant antimicrobial activity. A study demonstrated that chromium(III) complexes with azo dyes showed inhibitory effects against various bacterial strains. The presence of the naphthalene moiety in the compound enhances its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Chromium complexes have also been investigated for their potential anticancer effects. In vitro studies have shown that this specific chromium complex induces apoptosis in cancer cell lines by activating caspase pathways. The azo group is believed to play a crucial role in this mechanism by facilitating the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

The proposed mechanism of action for the biological activity of this chromium complex includes:

  • Cell Membrane Interaction : The lipophilic nature of the naphthalene-derived azo group allows for better integration into lipid membranes, disrupting membrane integrity.
  • ROS Generation : The compound can generate ROS upon cellular uptake, leading to oxidative stress and subsequent cell death.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in cellular proliferation, further contributing to its anticancer properties.

Study 1: Antimicrobial Efficacy

A study conducted on various chromium complexes revealed that the compound significantly inhibited the growth of pathogenic bacteria. The results suggested a dose-dependent response, indicating that higher concentrations lead to more substantial antimicrobial effects.

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the chromium complex. The findings indicated a significant reduction in cell viability at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

Properties

CAS No.

94277-71-1

Molecular Formula

C16H8ClCrN2O5S

Molecular Weight

427.8 g/mol

IUPAC Name

5-chloro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;chromium(3+)

InChI

InChI=1S/C16H11ClN2O5S.Cr/c17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;/h1-8,20-21H,(H,22,23,24);/q;+3/p-3

InChI Key

KKIYFGNWWLZSLC-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[Cr+3]

Origin of Product

United States

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